5-Bromo-7-chloro-8-methylquinoline
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Overview
Description
5-Bromo-7-chloro-8-methylquinoline is a quinoline derivative, a class of compounds known for their diverse biological and chemical properties. Quinoline derivatives are widely used in various fields, including medicine, chemistry, and industry, due to their unique structural characteristics and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-8-methylquinoline typically involves the bromination and chlorination of methylquinoline derivatives. One common method includes the use of N-bromosuccinimide (NBS) for bromination and a suitable chlorinating agent for chlorination . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar bromination and chlorination techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloro-8-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents like NBS for bromination and chlorinating agents for chlorination.
Oxidation and Reduction Reactions: These reactions can modify the quinoline ring or the substituents attached to it.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Chlorinating Agents: Such as thionyl chloride or phosphorus pentachloride for chlorination.
Solvents: Ethanol, acetic acid, or other organic solvents are commonly used.
Major Products
The major products formed from these reactions include various brominated and chlorinated quinoline derivatives, which can be further modified for specific applications .
Scientific Research Applications
5-Bromo-7-chloro-8-methylquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-8-methylquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-chloro-6-methylquinoline
- 6-Bromo-4-chloro-2-methylquinoline
- 4-Bromo-6-chloro-2-methylquinoline
Uniqueness
5-Bromo-7-chloro-8-methylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other quinoline derivatives may not be as effective .
Properties
Molecular Formula |
C10H7BrClN |
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Molecular Weight |
256.52 g/mol |
IUPAC Name |
5-bromo-7-chloro-8-methylquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-9(12)5-8(11)7-3-2-4-13-10(6)7/h2-5H,1H3 |
InChI Key |
QSWQHIHCBYTLKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1Cl)Br)C=CC=N2 |
Origin of Product |
United States |
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